molecular formula C7H10O3 B2909316 1,7-Dioxaspiro[4.4]nonan-4-one CAS No. 2138397-15-4

1,7-Dioxaspiro[4.4]nonan-4-one

Cat. No.: B2909316
CAS No.: 2138397-15-4
M. Wt: 142.154
InChI Key: OZEINQPJJSBZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dioxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C7H10O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[4.4]nonan-4-one can be synthesized through several methods. One common approach involves the condensation of aliphatic compounds and γ-lactones. For instance, the synthesis from γ-hydroxy carboxylic acids involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,7-Dioxaspiro[4.4]nonan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: This compound has a similar spiro structure but differs in the position of the oxygen atoms.

    1,4-Dioxaspiro[4.4]nonane: Another similar compound with a different arrangement of the oxygen atoms.

Uniqueness

1,7-Dioxaspiro[4.4]nonan-4-one is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where other spiro compounds may not be as effective .

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEINQPJJSBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.